molecular formula C28H30N4O3 B6514311 N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892281-24-2

N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B6514311
CAS RN: 892281-24-2
M. Wt: 470.6 g/mol
InChI Key: KBZZSPBMHJUQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H30N4O3 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is 470.23179083 g/mol and the complexity rating of the compound is 717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research

This compound has been identified as a promising inhibitor targeting the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 . The 3CLpro is a pivotal player in virus replication, and inhibiting it could potentially help in the treatment of COVID-19. The compound demonstrated stable hydrogen bonds with amino acids His41 and Thr62, suggesting its efficacy in inhibiting 3CLpro .

Antibacterial Research

Compounds containing the 1,2,4-triazole ring in their structure, such as this one, have shown significant antibacterial activity . This suggests that the compound could be further investigated for its potential use in the development of new antibacterial agents.

Antimicrobial Research

The 1,2,4-triazole core, which is present in this compound, has been associated with significant antimicrobial activity . This suggests that the compound could be useful in the development of new antimicrobial drugs.

Antioxidant Research

Research has shown that 1,2,4-triazole derivatives can exhibit antioxidant properties . This suggests that the compound could be further investigated for its potential antioxidant effects.

Anti-diabetic Research

1,2,4-triazole derivatives have also been associated with anti-diabetic activity . This suggests that the compound could be useful in the development of new treatments for diabetes.

Anti-cancer Research

Compounds containing the 1,2,4-triazole ring have shown significant anti-cancer activity . This suggests that the compound could be further investigated for its potential use in cancer treatment.

properties

IUPAC Name

N-[3-[benzyl(methyl)amino]propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3/c1-31(20-22-11-6-3-7-12-22)17-8-16-29-26(33)23-13-14-24-25(19-23)30-28(35)32(27(24)34)18-15-21-9-4-2-5-10-21/h2-7,9-14,19H,8,15-18,20H2,1H3,(H,29,33)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZZSPBMHJUQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzyl(methyl)amino)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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